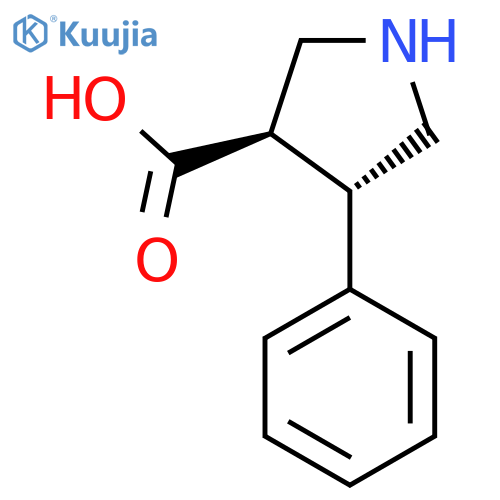

Cas no 1260601-81-7 ((3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid)

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (3R,4S)-4-PHENYLPYRROLIDINE-3-CARBOXYLIC ACID

- Trans-4-phenylpyrrolidine-3-carboxylic acid

- (3R,4S)-4-phenyl-3-pyrrolidinecarboxylic acid

- (3R,4S)-rel-4-Phenylpyrrolidine-3-carboxylic acid

- PubChem18491

- FCH835018

- SB12415

- LS30162

- AX8220576

- trans-2-Phenylcyclopropane-1-carboxylicacid

- 971P465

- (+/-)-trans-4-Phenyl-pyrrolidine-3-carboxylicacid

- (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid

-

- MDL: MFCD11520138

- インチ: 1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1

- InChIKey: XTJDGOQYFKHEJR-ZJUUUORDSA-N

- ほほえんだ: OC([C@H]1CNC[C@@H]1C1C=CC=CC=1)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 211

- トポロジー分子極性表面積: 49.3

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07618-500MG |

(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid |

1260601-81-7 | 95% | 500MG |

¥ 5,121.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07618-5G |

(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid |

1260601-81-7 | 95% | 5g |

¥ 23,047.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07618-1G |

(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid |

1260601-81-7 | 95% | 1g |

¥ 7,682.00 | 2023-03-31 | |

| Enamine | EN300-198620-0.5g |

(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid |

1260601-81-7 | 0.5g |

$1660.0 | 2023-09-16 | ||

| Enamine | EN300-198620-2.5g |

(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid |

1260601-81-7 | 2.5g |

$3389.0 | 2023-09-16 | ||

| Enamine | EN300-198620-1.0g |

(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid |

1260601-81-7 | 1g |

$1729.0 | 2023-05-31 | ||

| Enamine | EN300-198620-10.0g |

(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid |

1260601-81-7 | 10g |

$7435.0 | 2023-05-31 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07618-250MG |

(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid |

1260601-81-7 | 95% | 250MG |

¥ 3,075.00 | 2023-03-31 | |

| Enamine | EN300-198620-1g |

(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid |

1260601-81-7 | 1g |

$1729.0 | 2023-09-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1255292-1g |

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid |

1260601-81-7 | 98% | 1g |

¥12570.00 | 2024-08-09 |

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid 関連文献

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

4. Book reviews

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acidに関する追加情報

Introduction to (3R,4S)-4-Phenylpyrrolidine-3-carboxylic Acid (CAS No. 1260601-81-7)

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid, with the CAS number 1260601-81-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its pyrrolidine core and phenyl substituent, has garnered attention due to its potential applications in the development of novel therapeutic agents. The stereochemistry of this compound, specifically the (3R,4S) configuration, plays a crucial role in its biological activity and interaction with biological targets.

The< strong>pyrrolidine scaffold is a common motif in many bioactive molecules, often found in natural products and synthetic drugs. Its structural flexibility allows for the accommodation of various functional groups, making it a versatile platform for drug design. In particular, the presence of a carboxylic acid group at the 3-position and a phenyl ring at the 4-position introduces specific chemical properties that can influence the compound's solubility, reactivity, and binding affinity.

Recent research has highlighted the importance of stereochemistry in drug design, emphasizing that the spatial arrangement of atoms can significantly impact a molecule's biological activity. The (3R,4S) configuration of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid has been studied for its potential role in modulating biological pathways. For instance, studies have shown that compounds with similar stereochemical configurations can interact with enzymes and receptors in a highly specific manner, leading to targeted therapeutic effects.

In the context of medicinal chemistry, the development of chiral auxiliaries and catalysts has enabled more efficient synthesis of enantiomerically pure compounds like (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid. These advances have not only improved the yield and purity of such compounds but also reduced production costs. The ability to produce enantiomerically pure forms is crucial for drug development, as it minimizes unwanted side effects associated with racemic mixtures.

The< strong>phenyl substituent in (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid contributes to its hydrophobic character, which can influence its partitioning between different compartments within a cell. This property is particularly important for drugs that need to cross biological membranes or interact with membrane-bound receptors. Additionally, the carboxylic acid group can participate in hydrogen bonding interactions, further enhancing binding affinity to biological targets.

Current research in medicinal chemistry is increasingly focused on developing small molecules that can modulate protein-protein interactions (PPIs). (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid has been investigated as a potential lead compound for targeting PPIs involved in various diseases. By binding to specific protein interfaces, these molecules can disrupt pathological signaling pathways and restore normal cellular function. The pyrrolidine core provides a suitable framework for designing such PPI modulators due to its ability to accommodate multiple functional groups while maintaining structural integrity.

The synthesis of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid involves multi-step organic reactions that require careful optimization to achieve high yields and enantioselectivity. Recent advances in asymmetric synthesis have made it possible to produce this compound with high enantiomeric purity using catalytic methods. These methods are not only more efficient but also more environmentally friendly compared to traditional synthetic approaches. The use of transition metal catalysts has been particularly effective in achieving high enantiomeric excesses without generating significant waste.

In conclusion, (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid (CAS No. 1260601-81-7) represents an interesting compound with potential applications in drug development. Its unique structural features and stereochemical configuration make it a valuable candidate for further investigation. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this are likely to play an increasingly important role in the discovery and development of novel pharmaceuticals.

1260601-81-7 ((3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid) 関連製品

- 193478-42-1([1,1'-BINAPHTHALENE]-3,3'-DICARBOXYLIC ACID, 2,2'-DIMETHOXY-)

- 2171635-56-4(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidohex-4-ynoic acid)

- 872857-61-9(1-(2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxamide)

- 1944684-09-6(4-[[1-[(3-Chloro-2-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]pyridine)

- 1807103-75-8(Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-iodopyridine-4-carboxylate)

- 2229329-13-7(tert-butyl N-{5-chloro-2-2-(methylamino)acetylphenyl}carbamate)

- 2172171-18-3(2-N-(2,2-dimethylpropyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidoacetic acid)

- 2649069-85-0(Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate)

- 1213318-20-7((1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride)

- 1346601-95-3(Mono(4-pentenyl)phthalate-d4)